3-(5-bromofuran-2-carboxamido)-N-(p-tolyl)benzofuran-2-carboxamide
CAS No.: 887883-13-8
Cat. No.: VC7488942
Molecular Formula: C21H15BrN2O4
Molecular Weight: 439.265
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887883-13-8 |
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Molecular Formula | C21H15BrN2O4 |
Molecular Weight | 439.265 |
IUPAC Name | 3-[(5-bromofuran-2-carbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C21H15BrN2O4/c1-12-6-8-13(9-7-12)23-21(26)19-18(14-4-2-3-5-15(14)28-19)24-20(25)16-10-11-17(22)27-16/h2-11H,1H3,(H,23,26)(H,24,25) |
Standard InChI Key | VPHFETKFAKWUEE-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the benzofuran-carboxamide class, characterized by a benzofuran core (a fused benzene and furan ring system) substituted with two carboxamide groups. Key structural elements include:
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5-Bromofuran-2-carboxamido moiety: A brominated furan ring linked via an amide bond to the benzofuran core .
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N-(p-tolyl)carboxamide group: A para-methylphenyl (p-tolyl) group attached to the second carboxamide position .
The molecular formula is C₂₁H₁₅BrN₂O₄, with a molecular weight of 455.26 g/mol (calculated from analogs in ).
Table 1: Key Molecular Properties
Stereochemical Considerations
The compound lacks chiral centers, as confirmed by the planar structure of the benzofuran core and symmetrically substituted amide groups . Computational models of analogous structures suggest a coplanar arrangement between the benzofuran and bromofuran rings, enhancing π-π stacking potential .
Synthesis and Optimization
General Synthetic Routes
While no explicit synthesis for this compound is documented, patent literature on related benzofuran-carboxamides ( ) provides a plausible pathway:
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Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives via Pechmann condensation .
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Amidation: Sequential coupling of 5-bromofuran-2-carboxylic acid and p-tolylaniline using carbodiimide crosslinkers (e.g., EDC/HOBt) .
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Purification: Chromatographic separation (e.g., silica gel) yields the final product .
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) | Source |
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Benzofuran synthesis | H₂SO₄, 80°C, 6h | 65–70 | |
Amidation | EDC, HOBt, DMF, rt, 12h | 50–55 |
Analytical Characterization
Analogous compounds are characterized using:
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NMR Spectroscopy: ¹H NMR (400 MHz, DMSO-d₆) displays signals for aromatic protons (δ 7.2–8.1 ppm), amide NH (δ 10.3–10.5 ppm), and methyl groups (δ 2.3 ppm) .
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Mass Spectrometry: ESI-MS exhibits [M+H]⁺ peaks at m/z 455.1 .
Physicochemical Properties
Solubility and Stability
Data from structural analogs ( ) suggest:
Crystallographic Data
Single-crystal X-ray diffraction of a chlorophenyl analog ( ) reveals:
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Space Group: P2₁/c
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Unit Cell Parameters: a = 12.4 Å, b = 7.8 Å, c = 15.2 Å
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Hydrogen Bonding: Intermolecular N–H···O bonds stabilize the lattice .
Pharmacological Research
Hypothesized Mechanisms
Despite limited direct data, structurally related compounds in patent EP3124486B1 ( ) exhibit:
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Kinase Inhibition: Activity against JAK2 and FLT3 (IC₅₀: 50–100 nM) .
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Antitumor Effects: In vitro cytotoxicity in leukemia (HL-60) and breast cancer (MCF-7) cell lines .
ADMET Profiles (Predicted)
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